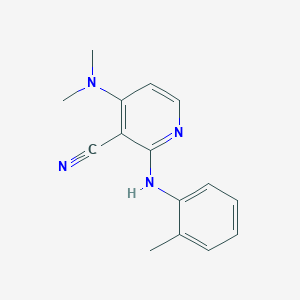

4-(Dimethylamino)-2-(2-toluidino)nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Dimethylamino)-2-(2-toluidino)nicotinonitrile (DMATN) is an organic compound with a wide range of applications in laboratory and industrial settings. It is a colorless crystalline solid with a melting point of approximately 78°C and is soluble in many organic solvents. DMATN is a versatile compound that is used in a variety of chemical reactions, including oxidation, reduction, and hydrolysis. It is also used in the synthesis of a variety of organic compounds, including pharmaceuticals and other bioactive molecules. In addition, DMATN is used in the synthesis of polymers and dyes.

Applications De Recherche Scientifique

Application in Alzheimer's Disease Diagnosis

A study by Škofic et al. (2005) explored the synthesis of derivatives of a molecular probe based on a similar compound, which is used in positron emission tomography for diagnosing Alzheimer's Disease (Škofic et al., 2005).

Electrochemical Studies

Persson (1990) investigated a derivative of 4-(Dimethylamino)-2-(2-toluidino)nicotinonitrile for electrocatalytic oxidation applications, particularly focusing on its interaction with reduced nicotinamide adenine dinucleotide (NADH) (Persson, 1990).

Spectroscopy and Absorption Studies

Yokoyama (1974) analyzed the spectroscopic properties of nitrotoluidine derivatives, which are closely related to this compound, highlighting the interactions within these compounds (Yokoyama, 1974).

X-ray Diffraction and FTIR Studies

Research by Dega-Szafran et al. (1999) involved X-ray diffraction and FTIR spectroscopy of related compounds, providing insights into the molecular structure and interactions (Dega-Szafran et al., 1999).

Drug Design and Synthesis

A study by Dowarah et al. (2020) focused on the drug design, synthesis, and structural analysis of related nicotinonitrile derivatives, illustrating the importance of these compounds in pharmaceutical research (Dowarah et al., 2020).

Anodic Oxidation Studies

The work of Rasche and Heinze (2008) explored the anodic oxidation of N,N-dimethyl-p-toluidine, a compound related to this compound, demonstrating its potential in electrochemical applications (Rasche & Heinze, 2008).

Surface Plasmon Resonance Spectroscopy

A study by Gandubert and Lennox (2006) utilized 4-(dimethylamino)pyridine, a related compound, for the adsorption of anionic polyelectrolytes on gold surfaces, showcasing its potential in surface science (Gandubert & Lennox, 2006).

Nonadiabatic Relaxation Dynamics

Research by Kochman et al. (2015) investigated the relaxation dynamics of 4-(N,N-Dimethylamino)benzonitrile, a compound similar to this compound, providing insights into its photoinduced charge-transfer processes (Kochman et al., 2015).

Corrosion Inhibition Studies

Fouda et al. (2020) studied the use of furanylnicotinamidine derivatives in corrosion inhibition, illustrating another potential application area of related compounds (Fouda et al., 2020).

Ferrihemoglobin Formation

Ludwig and Eyer (1994) explored the role of glutathione S-conjugates of 4-dimethylaminophenol, a related compound, in ferrihemoglobin formation, adding to the understanding of its biochemical interactions (Ludwig & Eyer, 1994).

Synthesis of Cytotoxic Heterocyclic Compounds

Mansour et al. (2020) described the synthesis of new cytotoxic heterocyclic compounds using a derivative of nicotinonitrile, highlighting the compound's significance in medicinal chemistry (Mansour et al., 2020).

Primitive Earth Synthesis

Friedmann, Miller, and Sanchez (1971) demonstrated the synthesis of nicotinonitrile under primitive earth conditions, providing a historical perspective on the compound's formation (Friedmann, Miller, & Sanchez, 1971).

Solvent-Free Synthesis

Srikrishna and Dubey (2018) developed an efficient method for synthesizing nicotinonitrile derivatives, emphasizing the compound's versatility in synthetic chemistry (Srikrishna & Dubey, 2018).

Solvatochromic Behavior

Bogdanov et al. (2019) studied the solvatochromic behavior of malononitrile derivatives, indicating the potential of these compounds in materials science (Bogdanov et al., 2019).

Propriétés

IUPAC Name |

4-(dimethylamino)-2-(2-methylanilino)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4/c1-11-6-4-5-7-13(11)18-15-12(10-16)14(19(2)3)8-9-17-15/h4-9H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBNDNZDACNPGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC=CC(=C2C#N)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B2816522.png)

![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2816525.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2816538.png)

![2-chloro-N-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine-4-carboxamide](/img/structure/B2816540.png)

![Methyl 3-[(2-chloroacetyl)amino]-3-(4-methylsulfanylphenyl)propanoate](/img/structure/B2816541.png)

![4-{[(4-chlorobenzyl)amino]methylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2816543.png)

![3-(4-chlorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2816544.png)